molecular formula C17H13N5O3 B2795077 N-(4-(indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide CAS No. 1396844-70-4

N-(4-(indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2795077
CAS RN: 1396844-70-4
M. Wt: 335.323
InChI Key: CSXBOZYLEOWUKB-UHFFFAOYSA-N
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Description

Indoline is a heterocyclic organic compound that is a part of many biologically active molecules . Oxazole is a heterocyclic compound containing an oxygen and a nitrogen atom. It’s an important nucleus in medicinal chemistry and has a wide spectrum of biological activities . Pyrazine is a basic structure in many pharmaceuticals and its derivatives have been studied for their anti-tubercular activity .


Synthesis Analysis

The synthesis of indoline derivatives has been a focus of many researchers . Oxazoline, a derivative of oxazole, has been synthesized from various substrates including amino alcohols and carboxylic acids . There are also studies on the synthesis of pyrazine derivatives .


Molecular Structure Analysis

Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Indole, a similar compound to indoline, has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . There are also studies on the reactions of indoline and pyrazine derivatives .


Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . The properties of indoline and pyrazine would depend on their specific substitutions .

Scientific Research Applications

Applications in Organic Chemistry

  • Arylhydrazines, including compounds like N-(4-(indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide, are valuable in organic chemistry for synthesizing a range of biologically active molecules. They are used as arylation agents in oxidative cross-coupling reactions (Hosseinian et al., 2018).
  • The compound has applications in the synthesis of pyrazoles and pyrazine derivatives, important for creating various pharmaceuticals and agrochemicals (Neumann et al., 2010).

Applications in Medicinal Chemistry

  • This compound derivatives show potential as antimicrobial agents. For example, some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities (Hassan, 2013).
  • Certain derivatives have also been explored for their anticancer properties, highlighting the versatility of this compound in drug discovery (Riyadh, 2011).

Chemical Synthesis and Characterization

  • The compound is involved in the preparation of various organic molecules through reactions like condensation with hydrazine hydrate and reactions with amines, ketones, and nitriles, demonstrating its utility in complex chemical syntheses (Abdallah, 2007).

Pharmacological Interest

  • Some novel analogs of this compound have been synthesized and characterized for their biological evaluation, including antimicrobial and antifungal activities, which is crucial in the development of new pharmaceuticals (Rajurkar & Pund, 2014).

Enzyme Inhibition Studies

  • Derivatives of this compound have been evaluated for their potential as enzyme inhibitors, such as acetylcholinesterase inhibitors, which is significant for treating conditions like Alzheimer's disease (Elumalai et al., 2014).

Additional Applications

  • This compound has been used in studies focusing on metal-involved solvothermal interconversions, showcasing its utility in materials science and crystallography (Li et al., 2010).

Mechanism of Action

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Oxazole derivatives have also been screened for their various biological activities .

Future Directions

Indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Oxazole and pyrazine derivatives also continue to be areas of active research .

properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c23-15(12-9-18-6-7-19-12)21-17-20-13(10-25-17)16(24)22-8-5-11-3-1-2-4-14(11)22/h1-4,6-7,9-10H,5,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXBOZYLEOWUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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